molecular formula C17H25N3O2 B2852833 3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide CAS No. 2411327-82-5

3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide

Cat. No. B2852833
M. Wt: 303.406
InChI Key: WPMPSDJKKDJLHX-RMKNXTFCSA-N
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Description

The compound “3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . It also contains a dimethylamino group, which is often found in compounds with biological activity .


Molecular Structure Analysis

The molecular structure of a compound can often be predicted based on its formula, but without specific information or an existing reference, it’s difficult to provide an accurate analysis. Tools like ChemSpider can be used to predict the structure of a compound based on its formula.


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The benzamide and dimethylamino groups in this compound are likely to influence its reactivity. For example, the benzamide group could undergo hydrolysis, and the dimethylamino group could participate in acid-base reactions .

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Compounds containing a dimethylamino group can be hazardous, as they can be corrosive and cause burns .

properties

IUPAC Name

3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-19(2)12-6-9-16(21)18-11-10-14-7-5-8-15(13-14)17(22)20(3)4/h5-9,13H,10-12H2,1-4H3,(H,18,21)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMPSDJKKDJLHX-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=CC(=CC=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=CC(=CC=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide

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